molecular formula C9H13NO2S B1451835 2-(2-Tert-butyl-1,3-thiazol-4-yl)acetic acid CAS No. 1094411-96-7

2-(2-Tert-butyl-1,3-thiazol-4-yl)acetic acid

Cat. No.: B1451835
CAS No.: 1094411-96-7
M. Wt: 199.27 g/mol
InChI Key: AOJJREQRLZDBAA-UHFFFAOYSA-N
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Description

2-(2-Tert-butyl-1,3-thiazol-4-yl)acetic acid is a useful research compound. Its molecular formula is C9H13NO2S and its molecular weight is 199.27 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Thiazole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.

Mode of Action

It’s worth noting that thiazole derivatives have been reported to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest a complex interaction with its targets leading to various changes at the molecular level.

Biochemical Pathways

Given the diverse biological activities of thiazole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways, leading to downstream effects such as anti-inflammatory, antimicrobial, and antitumor activities.

Pharmacokinetics

The water solubility of thiazole derivatives suggests that they may have good bioavailability.

Result of Action

The reported biological activities of thiazole derivatives suggest that this compound may have a range of effects at the molecular and cellular levels, potentially including antioxidant, analgesic, anti-inflammatory, and antitumor effects.

Action Environment

The water solubility of thiazole derivatives suggests that they may be influenced by factors such as pH and temperature.

Biochemical Analysis

Biochemical Properties

2-(2-Tert-butyl-1,3-thiazol-4-yl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiazole derivatives have been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, this compound may interact with proteins involved in cell signaling, modulating their function and affecting downstream biological processes .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives can modulate the activity of transcription factors, leading to changes in gene expression . This compound may also affect cellular metabolism by interacting with metabolic enzymes, altering the flux of metabolites through various pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, thiazole derivatives have been shown to inhibit enzyme activity by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can degrade over time, leading to a decrease in their biological activity . Additionally, prolonged exposure to this compound may result in adaptive cellular responses, altering its initial effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory and antimicrobial activities . At higher doses, it may cause toxic or adverse effects, including cellular damage and organ toxicity . Threshold effects have been observed, where the biological activity of this compound significantly changes at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, thiazole derivatives have been shown to inhibit enzymes involved in the biosynthesis of inflammatory mediators, reducing their production . Additionally, this compound may affect the metabolism of other biomolecules, such as lipids and carbohydrates .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may interact with transporters and binding proteins, facilitating its uptake and distribution . Additionally, the localization and accumulation of this compound within specific cellular compartments can influence its activity and function .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, thiazole derivatives have been shown to localize within the nucleus, where they can interact with transcription factors and influence gene expression . Additionally, the localization of this compound within other organelles, such as mitochondria, may affect cellular metabolism and energy production .

Properties

IUPAC Name

2-(2-tert-butyl-1,3-thiazol-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-9(2,3)8-10-6(5-13-8)4-7(11)12/h5H,4H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOJJREQRLZDBAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=CS1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-Tert-butyl-1,3-thiazol-4-yl)acetic acid
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2-(2-Tert-butyl-1,3-thiazol-4-yl)acetic acid
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2-(2-Tert-butyl-1,3-thiazol-4-yl)acetic acid
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2-(2-Tert-butyl-1,3-thiazol-4-yl)acetic acid
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Reactant of Route 6
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2-(2-Tert-butyl-1,3-thiazol-4-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.